Octahydro-pentalene-1,4-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

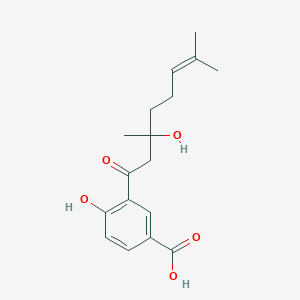

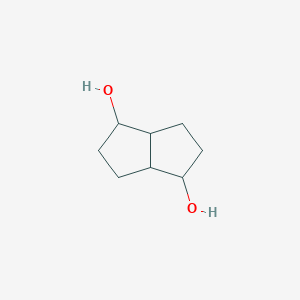

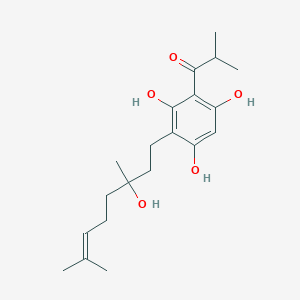

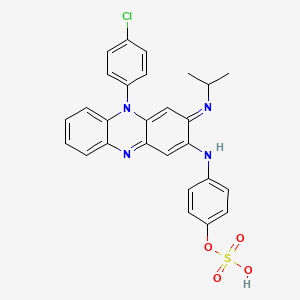

Octahydro-pentalene-1,4-diol is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Octahydro-pentalene-1,4-diol consists of eight carbon atoms, fourteen hydrogen atoms, and two oxygen atoms . The exact structure and arrangement of these atoms could not be found in the available resources.Wissenschaftliche Forschungsanwendungen

1. Copolymer Synthesis and Material Properties:

- Octahydro-2,5-pentalenediol (OPD), a bicyclic diol derived from citric acid, is used in synthesizing copolycarbonates (co-PCs) with 1,4-cyclohexanedimethanol (CHDM) and diphenyl carbonate (DPC). These polycarbonates exhibit amorphous characteristics, increased glass transition temperatures with higher OPD content, and improved mechanical properties such as increased Young's modulus. This demonstrates OPD's potential in developing materials with enhanced rigidity, thermal stability, and impact resistance (Yu et al., 2019).

2. Renewable Resource Utilization in Polymer Chemistry:

- OPD is also explored as a bio-based alternative for developing copolycarbonates, owing to its rigidity and higher thermal stability compared to isohexides. By converting OPD to octahydro-2,5-pentalenediol bis(methyl carbonate) and polymerizing it with various diols, a range of copolycarbonates with distinct properties was synthesized. This research emphasizes the use of renewable resources in creating versatile polymers (Liu et al., 2017).

3. Applications in Organometallic Chemistry:

- The conversion of 8,8-dibromobicyclo[5.1.0]octa-2,4-dienes to pentalene ligands via carbene-induced rearrangement is significant for organometallic chemistry. These ligands, including 6-alkyl-substituted variants, have been synthesized and used in forming metal complexes, highlighting the application of OPD-related structures in developing novel organometallic compounds (Jones et al., 2006).

4. Synthesis of Functionalized Pentalenes:

- Functionalized pentalene derivatives have been synthesized from bicyclo[3.3.0]octane-3,7-dione, leading to compounds with potential applications in chemical synthesis and materials science. These derivatives demonstrate the versatility of pentalene structures, including OPD, in the creation of new functional materials (Anderl et al., 2008).

5. Exploring Antiaromaticity in Pentalenes:

- Studies on the synthesis and characterization of polycyclic pentalenes with Hückel antiaromatic properties reveal insights into the chemical behavior of pentalene structures. This research contributes to understanding antiaromaticity and its impact on electronic and optical properties, relevant for materials science and electronics (Oshima et al., 2017).

6. Structural and Energetic Analysis of Pentalene Derivatives:

- Investigations into the structures and energetics of various pentalene derivatives, including those related to OPD, provide important information on their aromatic character and potential applications in molecular design and materials development (Macaluso et al., 2004).

Safety and Hazards

Safety data sheets indicate that if Octahydro-pentalene-1,4-diol is inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, and vomiting should not be induced . In all cases, a doctor or Poison Control Center should be contacted immediately .

Eigenschaften

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydropentalene-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-3-1-5-6(7)2-4-8(5)10/h5-10H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQZPNNBRRVLSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1C(CC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454155 |

Source

|

| Record name | Octahydro-pentalene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydro-pentalene-1,4-diol | |

CAS RN |

32652-65-6 |

Source

|

| Record name | Octahydro-pentalene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-Acetyl-2-[4-(ethoxycarbonylamino)phenyl]glycine](/img/structure/B1248258.png)

![[(1R)-2-(6-bromo-1H-indol-3-yl)-1-carboxyethyl]-trimethylazanium](/img/structure/B1248261.png)

![methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-2-[(2S,3S)-3-ethyloxiran-2-yl]but-1-enyl]dioxan-3-yl]acetate](/img/structure/B1248271.png)